1,4-Dipropoxybenzene

説明

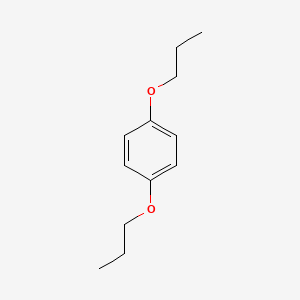

1,4-Dipropoxybenzene is an organic compound with the molecular formula C12H18O2 . It has a molecular weight of 194.270 Da and a ChemSpider ID of 454388 .

Molecular Structure Analysis

The molecule consists of a benzene ring with propoxy groups attached at the 1 and 4 positions . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .Physical And Chemical Properties Analysis

1,4-Dipropoxybenzene has a density of 1.0±0.1 g/cm3, a boiling point of 276.4±13.0 °C at 760 mmHg, and a flash point of 100.5±19.4 °C . It also has a molar refractivity of 58.1±0.3 cm3, a polar surface area of 18 Å2, and a molar volume of 203.5±3.0 cm3 .科学的研究の応用

Molecular Dynamics and Structural Analysis

Research by Clayden et al. (1990) on 1,4-diphenoxybenzene, a compound closely related to 1,4-Dipropoxybenzene, focused on its crystal structure and molecular dynamics. They discovered that the terminal phenyl rings undergo π-flips with a specific activation energy, indicating significant flexibility and dynamics within its molecular structure (Clayden, Williams, & O'Mahoney, 1990).

Materials for Non-aqueous Redox Flow Batteries

Zhang et al. (2017) explored 1,4-Dimethoxybenzene derivatives as catholyte materials in non-aqueous redox flow batteries. They developed a novel molecule, BODMA, with enhanced solubility and chemical stability, demonstrating the potential of such derivatives in energy storage applications (Zhang et al., 2017).

Electro-oxidative Polymerization

Yamamoto et al. (1988) investigated the electro-oxidative polymerization of p-dialkoxybenzenes, including p-dipropoxybenzene. They found that alkoxy groups facilitate the polymerization by reducing oxidation peak potentials, contributing to the development of conductive polymers (Yamamoto, Asada, Nishide, & Tsuchida, 1988).

Overcharge Protection in Lithium-Ion Batteries

Weng et al. (2016) studied derivatives of 1,4-dimethoxybenzene as redox shuttle additives for overcharge protection of lithium-ion batteries. Their research introduced a novel additive, TDTN, exhibiting high polarity, solubility, and electrochemical stability, highlighting the potential of such compounds in enhancing battery safety (Weng, Huang, Shkrob, Zhang, & Zhang, 2016).

Photoreactions of Diaryl Ethers

Hageman, Louwerse, and Mijs (1969) examined the photoreactions of diaryl ethers, including 1,4-diphenoxybenzene. They identified two main reaction pathways: cleavage of the ether bond(s) and a photo-Claisen type rearrangement, demonstrating the photoreactivity of such compounds and their potential applications in photochemistry (Hageman, Louwerse, & Mijs, 1969).

作用機序

1,4-Dipropoxybenzene, also known as 1,4-di-n-propoxybenzene, is a chemical compound with the molecular formula C12H18O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

The primary target of 1,4-Dipropoxybenzene is the parasitic mite Varroa destructor . This mite infests honey bees and is a significant cause of colony losses .

Mode of Action

1,4-Dipropoxybenzene causes paralysis and death in adult Varroa destructor mites

Biochemical Pathways

It is known that the compound affects the ability of the mites to find and remain at the abdomen of host bees .

Result of Action

The primary result of 1,4-Dipropoxybenzene’s action is the paralysis and subsequent death of adult Varroa destructor mites . This effect has significant implications for the health of honey bee populations, as it could potentially help control the spread of this harmful parasite .

特性

IUPAC Name |

1,4-dipropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASBRBFJGLGYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334497 | |

| Record name | 1,4-Dipropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dipropoxybenzene | |

CAS RN |

3898-41-7 | |

| Record name | 1,4-Dipropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)

![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)

![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)